molecular formula C19H26N4O2+2 B1264786 Pentamidinium(2+)

Pentamidinium(2+)

Cat. No.: B1264786
M. Wt: 342.4 g/mol
InChI Key: XDRYMKDFEDOLFX-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Pentamidinium(2+) is a carboxamidinium ion obtained by protonation of both amindino groups of pentamidine. It is a conjugate acid of a pentamidine.

Scientific Research Applications

1. Mechanism of Action in Renal Function

Pentamidine, a structural analog of potassium-sparing diuretics, impacts renal tubular Na+ reabsorption and K+ secretion. This action can lead to hyperkalemia, especially in patients with HIV treated for Pneumocystis carinii pneumonia (Kleyman, Roberts, & Ling, 1995).

2. Effects on Oxidative Phosphorylation

Pentamidine has been observed to act as a cationic uncoupler of oxidative phosphorylation in rat liver mitochondria. It enhances latent ATPase activity and affects respiratory control, which is relevant to its antiparasitic efficacy (Moreno, 1996).

3. Impact on Ion Channels

Pentamidine can block KIR2.x-mediated inward rectifier current, influencing cardiac action potential. This is significant in understanding its proarrhythmic effects, such as QTc prolongation (de Boer et al., 2010).

4. Antiprotozoal Activity

Pentamidine demonstrates significant antiprotozoal activity, especially against organisms like Pneumocystis carinii, making it a critical drug in treating opportunistic infections in immunocompromised patients (Goa & Campoli-Richards, 1987).

Properties

Molecular Formula

C19H26N4O2+2

Molecular Weight

342.4 g/mol

IUPAC Name

[amino-[4-[5-[4-[amino(azaniumylidene)methyl]phenoxy]pentoxy]phenyl]methylidene]azanium

InChI

InChI=1S/C19H24N4O2/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23)/p+2

InChI Key

XDRYMKDFEDOLFX-UHFFFAOYSA-P

SMILES

C1=CC(=CC=C1C(=[NH2+])N)OCCCCCOC2=CC=C(C=C2)C(=[NH2+])N

Canonical SMILES

C1=CC(=CC=C1C(=[NH2+])N)OCCCCCOC2=CC=C(C=C2)C(=[NH2+])N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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